4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at position 4, an isobutoxymethyl group at position 3, and a methyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-(isobutoxymethyl)-1H-pyrazole with methylating agents to introduce the methyl group at position 1. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microfluidic chip reactors has also been explored for the stereoselective synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with additional hydrogen atoms .
Scientific Research Applications
4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chlorine atom and the isobutoxymethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
- 4-chloro-3-(isobutoxymethyl)-1-propyl-1H-pyrazole
Uniqueness
4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1-methyl-3-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDBUHHUUPKKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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